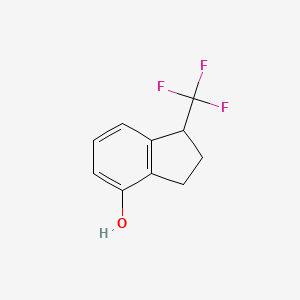
1-Trifluoromethyl-indan-4-ol
Cat. No. B8359751
M. Wt: 202.17 g/mol
InChI Key: HYTGULNJVXSYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691855B2
Procedure details


A mixture of 1-trifluoromethyl-3H-inden-4-ol (70 mg, 0.349) and 10% Pd/C (20 mg) in methanol (2 ml) was hydrogenated under 50 psi hydrogen atmosphere for 3 hours. The mixture was dissolved in EtOAc, filtered through a celite pad. The filtrate was concentrated tinder reduced pressure, and dried to give 1-trifluoromethyl-indan-4-ol (68 mg, 97%).
Name
1-trifluoromethyl-3H-inden-4-ol
Quantity
70 mg
Type
reactant
Reaction Step One





Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([OH:12])[C:6]=2[CH2:5][CH:4]=1.[H][H]>CO.CCOC(C)=O.[Pd]>[F:1][C:2]([F:13])([F:14])[CH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([OH:12])[C:6]=2[CH2:5][CH2:4]1
|
Inputs


Step One
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a celite pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated tinder reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1CCC=2C(=CC=CC12)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 mg | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
